2-chloro-N-[1-(2,4-difluorophenyl)ethyl]pyridine-4-carboxamide
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Overview
Description
2-chloro-N-[1-(2,4-difluorophenyl)ethyl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 2-position and a carboxamide group at the 4-position Additionally, it has a 2,4-difluorophenyl ethyl group attached to the nitrogen atom of the carboxamide group
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the compound , bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities.
Mode of Action
Similar indole derivatives are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Indole derivatives, which share structural similarities with the compound, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Based on the known effects of similar indole derivatives, it can be inferred that the compound may have a broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(2,4-difluorophenyl)ethyl]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the 2,4-difluorophenyl ethylamine: This can be achieved by the reduction of 2,4-difluoroacetophenone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Acylation of the amine: The resulting 2,4-difluorophenyl ethylamine is then acylated with 2-chloropyridine-4-carboxylic acid chloride in the presence of a base such as triethylamine (TEA) to form the desired carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(2,4-difluorophenyl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group at the 2-position of the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethyl group attached to the nitrogen atom.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation: Oxidized products such as ketones or carboxylic acids.
Reduction: Reduced products such as alcohols or amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-[1-(2,4-difluorophenyl)ethyl]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a lead compound for drug discovery.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a tool compound to probe biological systems and understand the molecular mechanisms of action of related compounds.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[1-(2,4-difluorophenyl)ethyl]pyridine-3-carboxamide: Similar structure but with the carboxamide group at the 3-position.
2-chloro-N-[1-(2,4-difluorophenyl)ethyl]pyridine-5-carboxamide: Similar structure but with the carboxamide group at the 5-position.
2-chloro-N-[1-(2,4-difluorophenyl)ethyl]pyridine-6-carboxamide: Similar structure but with the carboxamide group at the 6-position.
Uniqueness
2-chloro-N-[1-(2,4-difluorophenyl)ethyl]pyridine-4-carboxamide is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to its isomers. The position of the carboxamide group on the pyridine ring can significantly influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
2-chloro-N-[1-(2,4-difluorophenyl)ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF2N2O/c1-8(11-3-2-10(16)7-12(11)17)19-14(20)9-4-5-18-13(15)6-9/h2-8H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOQQTHJPUGZGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)NC(=O)C2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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